![molecular formula C6H11ClN2O B3060534 (3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride CAS No. 503469-65-6](/img/structure/B3060534.png)
(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride
Overview
Description
(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride is a chemical compound with the empirical formula C6H11ClN2O and a molecular weight of 162.62 g/mol . It is a solid substance and may contain up to 1.5 equivalents of hydrochloric acid (HCl) . The compound’s structure includes an isoxazole ring with two methyl groups at positions 3 and 5, attached to a methanamine moiety. The SMILES notation for this compound is NCC1=C©ON=C1C.[H]Cl .
Scientific Research Applications
Medicinal Chemistry and Drug Development
(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride: has attracted attention in medicinal chemistry due to its unique structure. Researchers explore its potential as a scaffold for designing novel drugs. Some studies have investigated derivatives of this compound for their inhibitory effects against Bromodomain-containing protein 4 (BRD4) , a promising target in cancer therapy. Notably, compound DDT26 exhibited potent inhibitory activity against BRD4.
Crystallography and Computational Chemistry
The synthesis and characterization of (3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride have been well-documented using spectroscopy and single crystal X-ray diffraction . Computational methods, such as density functional theory (DFT), have been employed to optimize its molecular structure. Comparing experimental and theoretical results provides valuable insights.
Agrochemicals and Pesticides
Some studies have explored the potential of related isoxazole derivatives as agrochemicals. Researchers investigate their efficacy as pesticides, herbicides, or fungicides. The compound’s structure may influence its biological activity against pests and pathogens.
Chemical Biology and Epigenetics
Given the interest in epigenetic modulators, researchers have explored small molecules that interact with chromatin readers. While not directly studied for this compound, the isoxazole motif could be relevant in designing selective inhibitors for epigenetic targets .
Mechanism of Action
Target of Action
The primary targets of (3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride are Bromodomains BRD4(1) and BRD2(1) . These bromodomains play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Mode of Action
The compound acts as an acetyl-lysine-mimetic bromodomain ligand . It interacts with its targets by inhibiting the bromodomains BRD4(1) and BRD2(1), thereby disrupting their function .
Biochemical Pathways
The inhibition of BRD4(1) and BRD2(1) by (3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride affects the gene expression pathways regulated by these bromodomains
Pharmacokinetics
Itsmolecular weight of 162.62 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of (3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride’s action are largely dependent on the specific genes regulated by the inhibited bromodomains. One study hypothesized that the compound might interfere with cellular DNA damage repair mechanisms .
Action Environment
The action, efficacy, and stability of (3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-4-6(3-7)5(2)9-8-4;/h3,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDUIFIYJWSIOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-YL)methanamine hydrochloride | |
CAS RN |
503469-65-6 | |
Record name | 4-Isoxazolemethanamine, 3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503469-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.